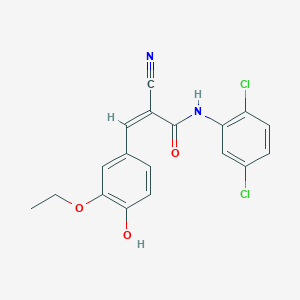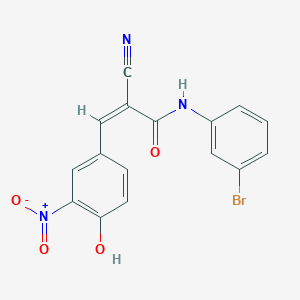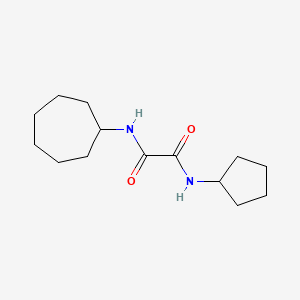
(Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, dichlorophenyl group, ethoxy group, and hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: The reaction between 2,5-dichloroaniline and 3-ethoxy-4-hydroxybenzaldehyde in the presence of a suitable catalyst to form the intermediate.
Addition of the Cyano Group: The intermediate is then reacted with a cyano group donor, such as cyanogen bromide, under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Studied for its potential as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Cancer Research: Investigated for its potential anticancer properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
相似化合物的比较
Similar Compounds
(Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide: Similar structure but lacks the ethoxy group.
(Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-methoxy-4-hydroxyphenyl)prop-2-enamide: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
Ethoxy Group: The presence of the ethoxy group in (Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide may confer unique chemical properties, such as increased lipophilicity and altered reactivity.
Hydroxyphenyl Group: The hydroxyphenyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.
属性
IUPAC Name |
(Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-2-25-17-8-11(3-6-16(17)23)7-12(10-21)18(24)22-15-9-13(19)4-5-14(15)20/h3-9,23H,2H2,1H3,(H,22,24)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTZNQDJFBXUIK-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=C(C=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-hydroxycyclohexyl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxopiperidine-3-carboxamide](/img/structure/B5242355.png)

![2-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-6-methoxyphenyl methyl ether](/img/structure/B5242367.png)

![3-fluoro-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5242377.png)

![N-(3-METHOXYPROPYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B5242391.png)
![[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B5242405.png)
![4-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5242412.png)

![3,5-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B5242438.png)
![Methyl 4-{2,5-dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B5242445.png)
![N-(1-{1-[4-(acetylamino)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B5242449.png)
![4-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide](/img/structure/B5242463.png)
